The Chemical Structure and Pharmacological Profile of 2-(1H-imidazol-5-ylmethyl)-9H-carbazole (YM116)
The Chemical Structure and Pharmacological Profile of 2-(1H-imidazol-5-ylmethyl)-9H-carbazole (YM116)
Executive Summary
The development of targeted non-steroidal inhibitors for cytochrome P450 17A1 (CYP17A1) represents a critical frontier in the management of hormone-dependent malignancies, particularly castration-resistant prostate cancer (CRPC). This technical whitepaper provides an in-depth analysis of 2-(1H-imidazol-5-ylmethyl)-9H-carbazole , widely known in pharmacological literature as YM116 . By dissecting its chemical architecture, mechanism of action, and the self-validating experimental protocols used to quantify its efficacy, this guide serves as a comprehensive resource for drug development professionals and molecular pharmacologists.
Chemical Identity & Structural Elucidation
Compound Identification:
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IUPAC Name: 2-(1H-imidazol-5-ylmethyl)-9H-carbazole
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Synonyms: YM116, YM-116 (Note: Due to rapid tautomerization of the unhindered imidazole nitrogen, it is frequently documented as 2-(1H-imidazol-4-ylmethyl)-9H-carbazole; both nomenclatures refer to the identical molecule)[1],[2].
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CAS Registry Number: 183012-13-7[2]
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Molecular Formula: C₁₆H₁₃N₃[3]
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Molecular Weight: 247.30 g/mol [2]
Structural Analysis & Pharmacophore Design: The molecular architecture of YM116 is strategically designed to exploit the active site of the CYP17A1 enzyme. It consists of two primary domains:
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The 9H-Carbazole Core: This rigid, planar, and highly lipophilic tricyclic heterocycle acts as a bioisostere for the polycyclic backbone of natural steroid substrates (e.g., pregnenolone and progesterone). This allows the molecule to anchor deeply within the hydrophobic binding pocket of the enzyme[4].
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The Imidazol-5-ylmethyl Moiety: Attached to the 2-position of the carbazole via a methylene bridge, the imidazole ring serves as the critical pharmacophore. The unhindered nitrogen atom (N3) of the imidazole possesses a lone pair of electrons that directly coordinates with the heme iron (Fe³⁺) at the catalytic center of the cytochrome P450 enzyme. This coordination competitively blocks the binding and activation of molecular oxygen, thereby arresting the catalytic cycle[4].
Pharmacological Target & Mechanism of Action
CYP17A1 is a dual-function membrane-bound monooxygenase that catalyzes two distinct, sequential reactions in the steroidogenesis pathway:
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17α-Hydroxylase Activity: Converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.
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C17-20 Lyase Activity: Cleaves the C17-C20 bond of the hydroxylated intermediates to produce the adrenal androgens dehydroepiandrosterone (DHEA) and androstenedione.
While first-generation inhibitors like ketoconazole indiscriminately block both functions (leading to severe cortisol depletion and requiring glucocorticoid rescue therapy), YM116 is a highly selective C17-20 lyase inhibitor [1]. It preferentially halts the synthesis of downstream androgens while maintaining sufficient 17α-hydroxylase activity to preserve cortisol production[1].
Figure 1: Steroidogenesis pathway and preferential inhibition of C17-20 lyase by YM116.
Quantitative Pharmacodynamics & Selectivity
The clinical viability of YM116 is rooted in its exceptional potency and selectivity. In comparative studies against the non-selective inhibitor ketoconazole, YM116 demonstrated a ~50-fold specificity for C17-20 lyase over 17α-hydroxylase[1].
Table 1: Comparative in vitro inhibition profile of YM116 vs. Ketoconazole [1],[3]
| Pharmacodynamic Parameter | YM116 | Ketoconazole | Lyase Selectivity Ratio |
| IC₅₀: Androstenedione (C17-20 Lyase) | 3.6 nM | 54.9 nM | ~50-fold (YM116) |
| IC₅₀: DHEA (C17-20 Lyase) | 2.1 nM | 54.2 nM | ~16.5-fold (Ketoconazole) |
| IC₅₀: 17α-OH Progesterone (17α-Hydroxylase) | 180 nM | 906 nM | N/A |
| IC₅₀: Cortisol Production | 50.4 nM | 80.9 nM | N/A |
| Kᵢ: Testicular C17-20 Lyase | 0.38 nM | N/A | N/A |
Experimental Workflows & Protocols
To ensure rigorous scientific integrity, the methodologies used to evaluate YM116 must be self-validating. Below are the field-proven protocols for assessing its efficacy, complete with the mechanistic causality behind each step.
Protocol A: In Vitro CYP17A1 Lyase Inhibition Assay
Causality & Model Selection: The NCI-H295 human adrenocortical carcinoma cell line is utilized because it endogenously expresses the full complement of adrenal steroidogenic enzymes. This allows researchers to measure the natural substrate flow from cholesterol to androgens without artificial enzyme overexpression[1].
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Cell Culture & Seeding: Culture NCI-H295 cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ premix. Seed at 5×105 cells/well in 24-well plates and incubate for 24 hours to ensure adherence.
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Compound Treatment: Treat cells with YM116 at varying concentrations (0.1 nM to 1000 nM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for exactly 6 hours. Causality: A 6-hour window is optimal to detect primary metabolite accumulation before secondary metabolic degradation occurs[1].
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Media Extraction: Collect the culture media and perform a liquid-liquid extraction using ethyl acetate. Causality: Ethyl acetate efficiently partitions highly lipophilic steroids into the organic phase while precipitating cellular proteins and salts, preventing severe ion suppression during downstream mass spectrometry.
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LC-MS/MS Quantification: Evaporate the organic phase, reconstitute in mobile phase, and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).
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Self-Validation Check: The simultaneous measurement of 17α-hydroxyprogesterone (substrate) and androstenedione (product) provides an internal ratiometric validation. An increase in the substrate alongside a decrease in the product confirms that the lyase activity is specifically blocked, ruling out generalized cellular toxicity[1].
Figure 2: Experimental workflow for in vitro CYP17A1 lyase inhibition assay.
Protocol B: In Vivo Prostatic Weight Reduction Assay
Causality & Model Selection: Measuring ventral prostatic weight in rats provides a direct, highly sensitive physiological readout of systemic androgen deprivation.
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Animal Preparation: Utilize male Wistar rats. To isolate the source of androgens, use specific cohorts: castrated rats treated with ACTH (to isolate adrenal androgen production) or intact rats treated with GnRH[5].
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Dosing Regimen: Administer YM116 orally (e.g., 40 mg/kg) via oral gavage for 14 consecutive days. Causality: Oral administration validates the pharmacokinetic bioavailability and metabolic stability of the non-steroidal carbazole scaffold[5].
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Tissue Harvesting & Analysis: Euthanize the subjects on day 15. Excise and immediately weigh the ventral prostates.
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Self-Validation Check: Include a leuprolide (GnRH agonist) control arm. Leuprolide causes a transient initial surge in prostatic weight before reduction, whereas a direct lyase inhibitor like YM116 will show an immediate, monotonic decrease in prostatic weight, confirming its direct mechanism of action at the adrenal/testicular level[5].
Conclusion
2-(1H-imidazol-5-ylmethyl)-9H-carbazole (YM116) represents a masterclass in rational drug design. By combining a lipophilic carbazole core that mimics steroidal substrates with an imidazole ring that aggressively coordinates with the CYP17A1 heme iron, YM116 achieves sub-nanomolar potency ( Ki=0.38 nM )[3]. Its preferential inhibition of C17-20 lyase over 17α-hydroxylase provides a distinct therapeutic advantage over first-generation inhibitors, offering a targeted approach to androgen deprivation in prostate cancer research without the severe side effects of total corticosteroid ablation.
References
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[1] YM116, 2-(1H-imidazol-4-ylmethyl)-9H-carbazole, decreases adrenal androgen synthesis by inhibiting C17-20 lyase activity in NCI-H295 human adrenocortical carcinoma cells. nih.gov.1
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[5] Novel nonsteroidal inhibitor of cytochrome P450(17alpha) (17alpha-hydroxylase/C17-20 lyase), YM116, decreased prostatic weights by reducing serum concentrations of testosterone and adrenal androgens in rats. nih.gov.5
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[2] YM116 | CAS# 183012-13-7 | C17-20 Lyase Inhibitor. medkoo.com. 2
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[3] YM116 | CYP17A1 inhibitors | CAS 183012-13-7. invivochem.com. 3
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[4] Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. nih.gov. 4
Sources
- 1. YM116, 2-(1H-imidazol-4-ylmethyl)-9H-carbazole, decreases adrenal androgen synthesis by inhibiting C17-20 lyase activity in NCI-H295 human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. YM116 | CYP17A1 inhibitors | CAS 183012-13-7 | Buy from InvivoChem [invivochem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Novel nonsteroidal inhibitor of cytochrome P450(17alpha) (17alpha-hydroxylase/C17-20 lyase), YM116, decreased prostatic weights by reducing serum concentrations of testosterone and adrenal androgens in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
